
2-Piperazinemethanol, 2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Piperazinemethanol, 2-methyl-” is a chemical compound with the molecular formula C6H14N2O . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of “2-Piperazinemethanol, 2-methyl-” includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
Piperazine derivatives, including “2-Piperazinemethanol, 2-methyl-”, have been synthesized using various methods, such as cyclization of 1,2-diamine derivatives with sulfonium salts . Other methods include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Piperazinemethanol, 2-methyl-” include a molecular weight of 130.19 and a molecular formula of C6H14N2O .科学的研究の応用
CO2 Capture and Environmental Impact
2-Piperazinemethanol, 2-methyl- and its derivatives, such as piperazine activated 2-amino-2-methyl-1-propanol (AMP), are primarily researched for their application in carbon dioxide (CO2) capture technologies. These compounds are utilized in absorption processes to remove CO2 from various gas streams, including natural gas and post-combustion flue gases. The research highlights their effectiveness in capturing high concentrations of CO2 under different conditions, including high pressure and temperature, which is crucial for natural gas processing and combating climate change by reducing industrial CO2 emissions (Hairul et al., 2017), (Brúder et al., 2011).
Moreover, the degradation and environmental impact of these compounds have been studied to ensure their safe and sustainable use in CO2 capture processes. Investigations into their oxidative degradation under various conditions have provided insights into the stability and longevity of these compounds, which is vital for their economic and environmental viability as CO2 capture solvents (Wang & Klaus‐Joachim Jens, 2014).
Absorption Process Optimization
Significant research efforts have been devoted to optimizing the absorption process involving 2-piperazinemethanol, 2-methyl- derivatives. This includes studying the effects of various operating conditions, such as pressure, temperature, amine concentration, and gas flow rates, on the efficiency of CO2 capture. These studies aim to maximize CO2 removal efficiency while minimizing energy and solvent consumption, thereby enhancing the overall sustainability and cost-effectiveness of the capture process. Examples of such research include studies on the absorption performance of piperazine promoted AMP blends in high-pressure conditions, which offer valuable insights into improving process efficiency and solvent performance (Halim et al., 2015), (Hairul et al., 2016).
Flame Retardancy in Textiles
Beyond CO2 capture, derivatives of 2-piperazinemethanol, 2-methyl-, such as piperazine-phosphonates, have been explored for their potential as flame retardants in textiles. Research in this area focuses on understanding the thermal degradation mechanism of cotton fabrics treated with these compounds, aiming to enhance the flame retardant properties of textiles for safer and more durable applications (Nguyen et al., 2014).
将来の方向性
特性
IUPAC Name |
(2-methylpiperazin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(5-9)4-7-2-3-8-6/h7-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOWJIZZVRMQDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-Benzyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]ethanone](/img/structure/B2808239.png)
![7a-Phenyl-1-prop-2-enoyl-2,3,6,7-tetrahydropyrrolo[1,2-a]imidazol-5-one](/img/structure/B2808242.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-(4-nitrophenyl)-1-hydrazinecarboxamide](/img/structure/B2808243.png)

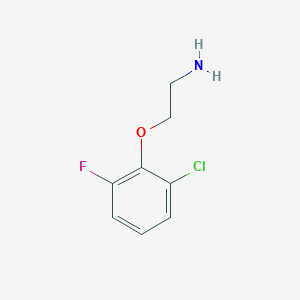

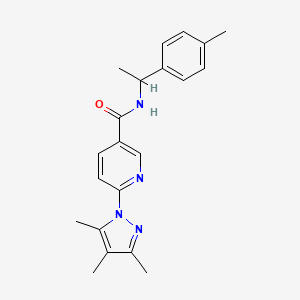
![[(1S,3R)-2,2-Difluoro-3-methylcyclopropyl]methanamine;hydrochloride](/img/structure/B2808251.png)
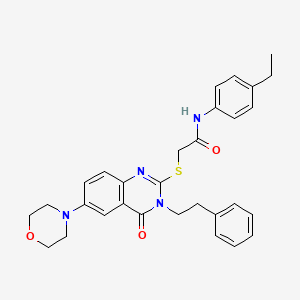

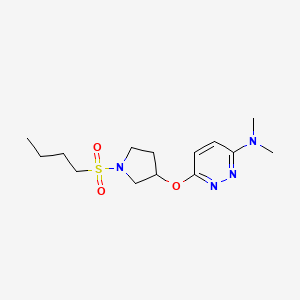
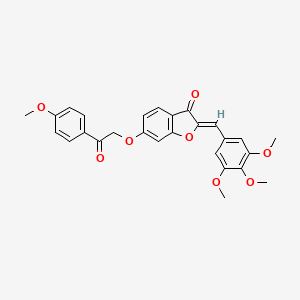
![7-[(2-Chloro-6-fluorophenyl)methyl]-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2808261.png)